(3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)(2-methylpiperidin-1-yl)methanone
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Overview
Description
2-METHYL-1-[3-METHYL-6-(3-NITROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL]PIPERIDINE is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. This compound is characterized by its unique structure, which includes a piperidine ring, a nitrophenyl group, and an imidazo[2,1-b][1,3]thiazole moiety. These structural features contribute to its diverse chemical and biological properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-1-[3-METHYL-6-(3-NITROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL]PIPERIDINE typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step involves the cyclization of a suitable precursor, such as ethyl 2-chloro-3-oxobutanoate, with a thioamide under reflux conditions in a solvent like 1,4-dioxane.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, where a suitable aromatic compound is treated with a nitrating agent like nitric acid.
Attachment of the Piperidine Ring: The final step involves the coupling of the imidazo[2,1-b][1,3]thiazole derivative with a piperidine derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-1-[3-METHYL-6-(3-NITROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL]PIPERIDINE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-METHYL-1-[3-METHYL-6-(3-NITROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL]PIPERIDINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-METHYL-1-[3-METHYL-6-(3-NITROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL]PIPERIDINE involves its interaction with specific molecular targets and pathways. The nitrophenyl group is known to interact with enzymes and proteins, potentially inhibiting their function. The imidazo[2,1-b][1,3]thiazole moiety may also play a role in binding to DNA or other cellular components, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3]thiazole Derivatives: Compounds with similar core structures but different substituents.
Nitrophenyl Derivatives: Compounds with nitrophenyl groups attached to various scaffolds.
Piperidine Derivatives: Compounds with piperidine rings and different functional groups.
Uniqueness
2-METHYL-1-[3-METHYL-6-(3-NITROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL]PIPERIDINE is unique due to its combination of structural features, which contribute to its diverse chemical and biological properties. The presence of the nitrophenyl group, imidazo[2,1-b][1,3]thiazole core, and piperidine ring makes it distinct from other similar compounds.
Properties
Molecular Formula |
C19H20N4O3S |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
[3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazol-2-yl]-(2-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C19H20N4O3S/c1-12-6-3-4-9-21(12)18(24)17-13(2)22-11-16(20-19(22)27-17)14-7-5-8-15(10-14)23(25)26/h5,7-8,10-12H,3-4,6,9H2,1-2H3 |
InChI Key |
XVWCCWBKUOHQFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(=O)C2=C(N3C=C(N=C3S2)C4=CC(=CC=C4)[N+](=O)[O-])C |
Origin of Product |
United States |
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